molecular formula C9H14N2O2 B2477423 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1306603-93-9

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2477423
CAS No.: 1306603-93-9
M. Wt: 182.223
InChI Key: JSQWOFVSYCVMTN-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1306603-93-9) is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a pyrazole derivative characterized by a branched pentan-3-yl group at the N-1 position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold in organic and medicinal chemistry research . Pyrazole derivatives are a pharmacologically important active scaffold present in a wide range of therapeutic agents, including the potent anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . As such, this compound serves as a key synthetic intermediate for the discovery and development of novel bioactive molecules. Its carboxylic acid group allows for further functionalization, such as amide bond formation or esterification, enabling the creation of diverse compound libraries for screening . The primary synthetic route to such pyrazole cores involves the cyclocondensation of an appropriate hydrazine derivative with a 1,3-difunctional carbonyl system, such as a 1,3-diketone or an α,β-unsaturated ketone . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-pentan-3-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-7(4-2)11-6-5-8(10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQWOFVSYCVMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of a suitable pyrazole precursor with a pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the formation of the pyrazole ring, alkylation with pentan-3-yl halide, and oxidation to introduce the carboxylic acid group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include halides, acids, and bases.

Major Products: The major products formed from these reactions include esters, amides, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazole, including 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, exhibit significant antiviral properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. Specifically, compounds with various substituents on the pyrazole ring showed varying degrees of inhibitory activity against neuraminidase, suggesting that structural modifications can enhance antiviral efficacy .

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been widely studied. Compounds featuring the pyrazole moiety have been shown to scavenge free radicals effectively and inhibit lipid peroxidation . The incorporation of functional groups into the pyrazole structure can significantly enhance its antioxidant capacity. For example, specific derivatives demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring can enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases.

Cancer Therapeutics

Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. Some compounds have shown potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For instance, a series of novel 1H-pyrazole derivatives were evaluated for their antiproliferative activity against MCF-7 breast cancer cells, demonstrating significant IC50 values comparable to established chemotherapeutic agents . This suggests that 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid could be a valuable lead compound in developing new cancer therapies.

Synthesis and Functionalization

The synthesis of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. The ability to introduce various substituents at different positions on the pyrazole ring allows for the fine-tuning of biological activity . This versatility in synthesis is crucial for optimizing pharmacological properties.

Case Studies and Research Findings

StudyFindingsImplications
Study 1Investigated neuraminidase inhibition by pyrazole derivativesHighlights potential for antiviral drug development
Study 2Evaluated antioxidant activity using DPPH assaySupports use in oxidative stress-related conditions
Study 3Assessed anti-inflammatory effects on COX enzymesSuggests therapeutic applications in inflammatory diseases
Study 4Analyzed anticancer effects on MCF-7 cellsIndicates potential for new cancer treatments

Mechanism of Action

The mechanism of action of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • 1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid: The pentan-3-yl group introduces a lipophilic, branched alkyl chain, which may enhance membrane permeability compared to aromatic substituents.
  • 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid () features a planar aromatic substituent, which may improve stacking interactions in crystal structures but reduce conformational flexibility compared to the pentan-3-yl group .

Electron-Donating vs. Electron-Withdrawing Groups

  • Derivatives with electron-donating groups, such as methoxy substituents (e.g., 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid in ), exhibit enhanced aromaticity and antioxidant activity due to resonance stabilization of reactive intermediates .
  • In contrast, electron-withdrawing groups like trifluoromethyl (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in ) increase acidity and metabolic stability, making them suitable for enzyme-targeted drug design .

Functional Group Compatibility

  • The carboxylic acid group at the 3-position allows for further derivatization, such as amide coupling (e.g., N-(3-cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide in ) or conjugation with bioactive moieties (e.g., celecoxib-HDACi conjugates in ) .

Antioxidant and Anti-Inflammatory Activity

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () with para-substituted electron-donating groups demonstrated significant antioxidant and anti-inflammatory activity, attributed to enhanced aromatic stabilization of radical intermediates .

Acidity and Solubility

  • Substituents significantly influence the carboxylic acid’s pKa. For instance, 1-(3,5-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid () has reduced acidity compared to fluorinated derivatives due to the electron-donating methyl groups .
  • The pentan-3-yl group likely lowers aqueous solubility compared to polar derivatives like 1-(4-aminophenyl)-5-(benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (), which contains hydrogen-bond-donating amino groups .

Biological Activity

1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data from various studies.

Chemical Structure and Properties

The molecular formula of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 182.22 g/mol. The compound features a pyrazole ring with a carboxylic acid functional group and a pentan-3-yl side chain, which contributes to its unique biological activity.

The mechanism of action for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid involves interactions with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may interact with enzyme active sites or receptor binding sites. These interactions can modulate biochemical pathways, influencing various biological effects such as:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects : It may inhibit specific enzymes involved in inflammatory processes, reducing the production of pro-inflammatory mediators.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid. The following table summarizes key findings from various research articles:

Study Biological Activity Findings
AntimicrobialExhibited significant inhibitory effects against multiple bacterial strains.
Anti-inflammatoryDemonstrated potential to reduce inflammation in vitro by inhibiting COX enzymes.
Cytotoxic effectsShowed cytotoxicity against cancer cell lines in preliminary assays.

Antimicrobial Properties

A study conducted by researchers demonstrated that 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects using an in vitro model where lipopolysaccharide (LPS)-stimulated macrophages were treated with varying concentrations of the compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.

Comparative Analysis

Comparative studies have shown that 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid shares structural similarities with other bioactive pyrazole derivatives, which have also demonstrated promising biological activities:

Compound Biological Activity
CelecoxibAnti-inflammatory
PhenylbutazoneAntipyretic and anti-inflammatory
RimonabantCannabinoid receptor antagonist

These comparisons underscore the potential of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid as a versatile therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-oxohexanoate can react with substituted hydrazines under acidic or basic conditions to form the pyrazole core. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., acetic acid or p-toluenesulfonic acid) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >95% .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad). The pentan-3-yl chain shows methylene protons (δ 1.2–1.8 ppm) and a central methine proton (δ ~2.5 ppm) .
  • IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ peaks, with fragmentation patterns confirming the pyrazole backbone and substituents .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture or high temperatures (>40°C). For laboratory handling, use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Degradation products (e.g., decarboxylated derivatives) can be monitored via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Conduct dose-response studies across multiple models (e.g., cancer vs. normal cell lines).
  • Use isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to track metabolic stability in vivo .
  • Compare structural analogs (e.g., 3-trifluoromethyl or 5-phenyl substitutions) to isolate key pharmacophores .

Q. What strategies are effective in enhancing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or benzyl esters) to improve membrane permeability and reduce hydrolysis .
  • pH Adjustment : Buffer solutions (pH 6–8) minimize acid-catalyzed degradation.
  • Co-crystallization : Co-formulate with cyclodextrins or polymers (e.g., PEG) to enhance aqueous solubility and stability .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., the pyrazole C4 position) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose feasible derivatization pathways (e.g., Suzuki coupling at the pyrazole ring) .

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